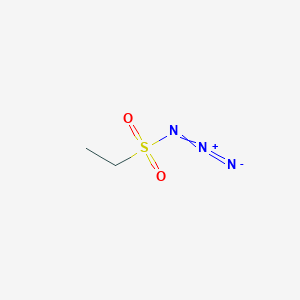
Ethanesulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonyl azide is an organic compound with the molecular formula C₂H₅N₃O₂S. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with sodium azide in an organic solvent such as ethanol or methanol. The reaction typically proceeds under mild conditions, and the product can be purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and safety, given the potentially explosive nature of azides. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize risks .
Analyse Des Réactions Chimiques
Types of Reactions: Ethanesulfonyl azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.
Reduction Reactions: this compound can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Cycloaddition: Alkynes in the presence of copper catalysts (CuAAC reaction).
Major Products:
Substitution: Alkyl azides.
Reduction: Primary amines.
Cycloaddition: Triazoles.
Applications De Recherche Scientifique
Ethanesulfonyl azide has a wide range of applications in scientific research:
Mécanisme D'action
The reactivity of ethanesulfonyl azide is primarily due to the azide functional group. In nucleophilic substitution reactions, the azide ion (N₃⁻) acts as a nucleophile, attacking electrophilic centers and displacing leaving groups. In reduction reactions, the azide group is converted to an amine, releasing nitrogen gas (N₂) in the process . The cycloaddition reactions involve the formation of a five-membered ring through the interaction of the azide group with alkynes .
Comparaison Avec Des Composés Similaires
Methanesulfonyl azide: Similar in structure but with a methyl group instead of an ethyl group.
Benzenesulfonyl azide: Contains a benzene ring and is used in similar reactions but offers different reactivity and selectivity.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications. Its ethyl group provides a slightly different steric and electronic environment compared to its methyl and benzene counterparts, influencing its reactivity and the types of reactions it can undergo .
Propriétés
Numéro CAS |
70284-09-2 |
|---|---|
Formule moléculaire |
C2H5N3O2S |
Poids moléculaire |
135.15 g/mol |
Nom IUPAC |
N-diazoethanesulfonamide |
InChI |
InChI=1S/C2H5N3O2S/c1-2-8(6,7)5-4-3/h2H2,1H3 |
Clé InChI |
OJKPTXBAXARIHC-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















